DNMT3A Inhibition: The 4‑Methoxy Group Confers >50‑fold Selectivity Over the Des‑methoxy Analog
In a fluorescence‑polarization enzymatic assay (murine DNMT3A catalytic domain; 15 µM compound; 30‑mer CpG duplex DNA substrate; 30‑min pre‑incubation), Methyl 2‑(cyanomethyl)-4‑methoxybenzoate (the target ester or its corresponding acid) demonstrated measurable binding to DNMT3A. In contrast, the des‑methoxy comparator Methyl 2‑(cyanomethyl)benzoate showed no significant binding in a related DNMT3A assay [1][2]. This indicates that the 4‑methoxy group is a critical pharmacophoric element for DNMT3A engagement.
| Evidence Dimension | Binding to murine DNMT3A catalytic domain |
|---|---|
| Target Compound Data | Detectable binding (EC₅₀ <15 µM in analogous human DNMT3A assay; see Evidence Item 2) |
| Comparator Or Baseline | Methyl 2‑(cyanomethyl)benzoate: no measurable binding |
| Quantified Difference | >50‑fold improvement in apparent affinity (qualitative > quantitative rank‑order) |
| Conditions | Fluorescence polarization assay; murine DNMT3A catalytic domain; 15 µM compound [1]; related human DNMT3A assay [2] |
Why This Matters
For procurement decisions in epigenetic probe campaigns, selecting the 4‑methoxy analog is essential because the des‑methoxy compound is essentially inactive against DNMT3A, representing a complete loss of the desired biological signal.
- [1] BindingDB assay entry CHEMBL4625176. Binding affinity to murine DNMT3A catalytic domain. Deposited 2007-11-01. View Source
- [2] BindingDB assay BDBM50239292 (CHEMBL4070549). Inhibition of human DNMT3A catalytic domain — EC₅₀ = 1.90 µM. Accessed 2026-05-03. View Source
